2-Phenylcyclopent-2-en-1-one
Description
Significance of Cyclopentenone Core Structures in Synthetic Chemistry
The cyclopentenone core is a five-membered ring containing a ketone and a carbon-carbon double bond. This structural motif is a versatile building block in organic synthesis, primarily due to the diverse reactivity of its α,β-unsaturated ketone functionality. This feature makes cyclopentenones valuable in a variety of chemical transformations, including Michael additions, Diels-Alder cycloadditions, and other crucial carbon-carbon bond-forming reactions. The reactivity of the cyclopentenone core allows for modifications at every position, making it a popular and highly adaptable system for synthetic chemists. thieme-connect.com
The importance of the cyclopentenone unit is further underscored by its presence in numerous biologically active natural products. researchgate.netwikipedia.org Molecules containing this core structure have shown a wide range of biological activities, which has spurred extensive research into their synthesis and derivatization. researchgate.net Chiral cyclopentenones, in particular, serve as vital precursors in the asymmetric synthesis of complex chiral molecules. nih.gov
Historical Context and Evolution of Research on Phenyl-Substituted Cyclopentenones
The study of cyclopentenones has a rich history, with early research focusing on their synthesis and characteristic reactions. The Nazarov cyclization, discovered in 1941, was a pivotal development, providing a method for synthesizing cyclopentenones from divinyl ketones. wikipedia.org This reaction, which involves a 4π-electrocyclic ring closure, has become a fundamental tool in organic synthesis. wikipedia.org
Over the years, research has expanded to include a wide variety of substituted cyclopentenones. Phenyl-substituted derivatives, such as 2-Phenylcyclopent-2-en-1-one, have been of particular interest due to the electronic and steric influences of the phenyl group on the reactivity of the cyclopentenone ring. The development of methods like the Pauson-Khand reaction, which forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide, has provided further avenues for creating diverse cyclopentenone structures. thieme-connect.com More recent advancements have focused on developing enantioselective methods for synthesizing chiral cyclopentenones, utilizing techniques such as organocatalysis and transition metal catalysis. nih.gov
Overview of Current Research Trajectories for this compound and its Derivatives
Current research involving this compound and its derivatives is multifaceted, exploring new synthetic methodologies, and applications as building blocks for more complex molecules. The compound itself can be used in the preparation of 2-phenylcyclopentanones and can be converted to other cyclopentenones. biosynth.com It also participates in cycloaddition and annulation reactions. biosynth.com
One area of active investigation is the development of novel synthetic routes to substituted cyclopentenones. For instance, the Piancatelli rearrangement offers a direct pathway to 4-aminocyclopentenone derivatives. orgsyn.org Another approach involves the [4+1] cycloaddition of vinyl ketenes with nucleophilic carbenes to produce highly substituted cyclopentenones. acs.org
Furthermore, derivatives of this compound are being explored for their potential applications. For example, a derivative, (E)-2-((4-chloro-2-hydroxybenzylidene)amino)-3,4-dimethyl-5-phenylcyclopent-2-en-1-one, has been used as a ligand in the synthesis of new metal complexes with potential antimicrobial properties. nih.govresearchgate.netmdpi.com Research is also ongoing to understand the mechanistic details of reactions involving these compounds, using them as model systems to study the reactivity of α,β-unsaturated carbonyls.
Below is a table summarizing some key properties and identifiers for this compound.
| Property | Value |
| Chemical Formula | C₁₁H₁₀O |
| Molecular Weight | 158.2 g/mol |
| CAS Number | 39545-99-8 |
| MDL Number | MFCD24687943 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylcyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRGUJICHLPTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446337 | |
| Record name | 2-Cyclopenten-1-one, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39545-99-8 | |
| Record name | 2-Cyclopenten-1-one, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenylcyclopent 2 En 1 One and Analogous Structures
Classical and Contemporary Approaches to the 2-Phenylcyclopent-2-en-1-one Skeleton
Multi-step Linear Syntheses
Multi-step linear syntheses have traditionally been employed to construct the this compound core. walisongo.ac.idscribd.comlibretexts.org These sequences often involve the gradual construction of the five-membered ring through a series of well-established organic reactions. A common strategy begins with a Michael addition reaction, followed by an intramolecular aldol (B89426) condensation, a sequence famously known as the Robinson annulation, although this is more typically associated with six-membered ring formation. masterorganicchemistry.com
An example of a multi-step synthesis is the reaction of a conjugated diene with dimethylacetylene dicarboxylate in a Diels-Alder reaction, followed by isomerization and aromatization of the adduct using enolate chemistry. walisongo.ac.id Another approach involves the breakdown of a common multi-step synthesis problem involving epoxides, diols, and ether formation. youtube.com
Annulation and Cyclization Reactions
Annulation and cyclization reactions offer more convergent and often more efficient pathways to the this compound skeleton by forming the ring in a single or a few steps. masterorganicchemistry.comnih.govcapes.gov.br These methods are prized for their ability to rapidly increase molecular complexity. nih.gov
One notable approach is the Nazarov cyclization, which involves the 4π-electrocyclization of a divinyl ketone precursor under thermal or Lewis acidic conditions. For the synthesis of this compound, a suitable precursor would be a 1,4-diphenylpenta-1,4-dien-3-one. The reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory electrocyclization to form the cyclopentenone ring.
Another powerful strategy is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex. To synthesize this compound via this method, one could react phenylacetylene (B144264) with ethylene (B1197577) and carbon monoxide. However, intermolecular Pauson-Khand reactions can sometimes suffer from regioselectivity issues and limited substrate scope. To overcome these limitations, various [3+2] ring assemblies have been developed. thieme-connect.com
More contemporary annulation strategies involve the use of organosilanes. For example, the reaction of (E)-1-(phenylseleno)-2-(trimethylsilyl)ethene with 1-cyclopentenoyl chloride in the presence of a Lewis acid yields a bicyclo[3.3.0]oct-3-en-2-one derivative. capes.gov.br This reaction proceeds through a cyclization intermediate, Z-1-(1′-cyclopentenyl)-3-phenylseleno-2-propen-1-one, which can be isolated at low temperatures. capes.gov.br
Catalytic Strategies for the Synthesis of this compound Derivatives
The development of catalytic methods has revolutionized the synthesis of cyclopentenones, offering milder reaction conditions, higher efficiency, and greater functional group tolerance.
Transition Metal-Mediated Cycloaddition Reactions (e.g., Ni-catalyzed [3+2] annulation, Pd-catalyzed α-arylation)
Transition metal catalysis provides a powerful platform for the construction of complex cyclic systems.
Nickel-Catalyzed [3+2] Annulation:
Nickel-catalyzed [3+2] cycloaddition reactions have emerged as a versatile tool for synthesizing cyclopentenone derivatives. thieme-connect.comacs.orgnih.gov These reactions often involve the combination of a three-carbon component and a two-carbon component. For example, a nickel(0) catalyst can mediate the cycloaddition of α,β-unsaturated phenyl esters with alkynes to produce cyclopentenones. acs.org Another approach involves a three-component cycloaddition of enoates, alkynes, and aldehydes, catalyzed by nickel complexes supported by phosphines or N-heterocyclic carbenes. nih.gov This method allows for the rapid assembly of structurally complex cyclopentenones from simple starting materials. nih.gov While a specific example for the direct synthesis of 4,5‐dimethyl‐3‐(3′‐methylbut‐1′‐en‐2′‐yl)‐4‐phenylcyclopent‐2‐en‐1‐one via Ni-catalyzed [3+2] annulation was reported to have failed, the general strategy remains a powerful tool in cyclopentenone synthesis. researchgate.net
Palladium-Catalyzed α-Arylation:
Palladium-catalyzed α-arylation of enones is a direct method for introducing a phenyl group at the α-position of a cyclopentenone precursor. polyu.edu.hknih.govacs.orgorganic-chemistry.org This reaction typically involves the coupling of an enolate, or a related species, with an aryl halide or pseudohalide. nih.gov The choice of ligand is often crucial for achieving high yields and selectivity. polyu.edu.hkorganic-chemistry.org For instance, the use of sterically hindered chelating ligands can accelerate the rate of α-arylation. acs.org This method avoids the need for pre-functionalized substrates, offering a more atom- and step-economical approach compared to traditional cross-coupling strategies. nih.gov A notable example is the palladium-catalyzed α-arylation of cyclic vinylogous esters, which can be converted in a subsequent step to γ-alkyl-γ-aryl-substituted cyclohexenones. researchgate.net This two-step protocol can be performed in one pot and is applicable to gram-scale synthesis. researchgate.net
| Catalyst System | Reactants | Product Type | Reference |
| Pd(OAc)2/L23 | α,β-unsaturated ketones, (hetero)aryl halides | α-arylated ketones | polyu.edu.hk |
| ArI(O2CCF3)2 | Enones | α-arylated enones | nih.gov |
| Pd(OAc)2 or Pd2(dba)3/o-biphenyl phosphines | Esters, aryl bromides | Monoarylated esters | organic-chemistry.org |
Gold(I)-Catalyzed Tandem Cycloisomerization and Fluorination towards 5-Fluoro-cyclopentenones
Gold(I) catalysts have proven to be exceptionally effective in mediating the cycloisomerization of enynes. researchgate.netuniovi.esucsb.edunih.govunistra.fr This reactivity has been harnessed in tandem sequences to create functionalized cyclopentenones. A notable application is the gold(I)-catalyzed cycloisomerization of 1,3-enyne esters, which, when followed by an electrophilic halogenation, provides an efficient route to 5-bromo- or 5-iodo-cyclopentenones. researchgate.net This tandem transformation exhibits broad substrate scope and excellent functional group compatibility under mild reaction conditions. researchgate.net
While direct gold-catalyzed fluorination in this specific tandem sequence is less commonly reported, the general principle of trapping a cyclized intermediate with an electrophile suggests its feasibility. The mechanism is proposed to involve the gold-catalyzed cyclization of the enyne to form a gold-containing cyclopentenyl intermediate, which is then intercepted by an electrophilic fluorine source. This strategy would provide direct access to 5-fluoro-cyclopentenone derivatives, which are valuable building blocks in medicinal chemistry.
| Catalyst | Reactants | Product Type | Reference |
| Gold(I) complex A | 1,3-enyne esters, NBS/NIS | 5-bromo/iodo-cyclopentenones | researchgate.net |
| (C6F5)3PAuCl/AgSbF6 | 1,5-Enyne Ethers | Fused polycyclic ring systems | nih.gov |
Lewis Acid-Catalyzed Transformations (e.g., Dy(OTf)3 in Aza-Piancatelli Rearrangements)
Lewis acids are instrumental in promoting a variety of cyclization and rearrangement reactions. orgsyn.orgmdpi.comthieme-connect.com The Piancatelli rearrangement, and its aza-variant, have become powerful methods for synthesizing substituted cyclopentenones from readily available furylcarbinols. d-nb.infoorgsyn.orgmdpi.comthieme-connect.comorgsyn.org
The aza-Piancatelli rearrangement involves the reaction of a 2-furylcarbinol with a nitrogen nucleophile, such as an aniline (B41778), in the presence of a Lewis acid catalyst. d-nb.infoorgsyn.orgmdpi.comthieme-connect.com Dysprosium(III) trifluoromethanesulfonate (B1224126) (Dy(OTf)3) has emerged as a particularly effective catalyst for this transformation, affording trans-4-amino-5-aryl(alkyl)-cyclopentenones in good to excellent yields. orgsyn.orgmdpi.comthieme-connect.comresearchgate.net The reaction is typically carried out in acetonitrile (B52724) at elevated temperatures. orgsyn.orgmdpi.com
The proposed mechanism involves the Lewis acid-mediated generation of a furyl cation, which undergoes nucleophilic attack by the aniline. mdpi.comthieme-connect.com This is followed by a cascade reaction involving a 4π-conrotatory electrocyclization of a pentadienyl carbocation intermediate to furnish the trans-substituted cyclopentenone product. d-nb.infothieme-connect.com This method provides a highly diastereoselective route to densely functionalized cyclopentenone cores. d-nb.inforesearchgate.net
| Catalyst | Reactants | Product Type | Yield | Reference |
| 5 mol % Dy(OTf)3 | furan-2-yl(phenyl)methanol, 2,4,6-trimethylaniline | 4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one | 83% | orgsyn.org |
| 5 mol % Dy(OTf)3 | furan-2-yl(phenyl)methanol, 4-chloroaniline | 4-((4-Chlorophenyl)amino)-5-phenylcyclopent-2-en-1-one | - | acs.org |
| 5 mol % Dy(OTf)3 | furan-2-yl(phenyl)methanol, 4-bromoaniline | 4-((4-Bromophenyl)amino)-5-phenylcyclopent-2-en-1-one | - | acs.org |
| 5 mol % Dy(OTf)3 | furan-2-yl(phenyl)methanol, 4-fluoroaniline | 4-((4-Fluorophenyl)amino)-5-phenylcyclopent-2-en-1-one | - | acs.org |
Novel Reactivity and Rearrangements Leading to Phenylcyclopentenones
Recent advancements in organic synthesis have unlocked new pathways to phenylcyclopentenone structures through innovative rearrangement reactions. These methods often provide access to complex derivatives from readily available starting materials.
A novel photochemical rearrangement of diarylethenes, including those with a cyclopentenone core, has been investigated as a method for generating complex polyaromatic systems. acs.org This reaction is particularly relevant for 2,3-diarylcyclopentenones. Research on compounds like 3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-2-phenylcyclopent-2-en-1-one has shown that photoinduced rearrangement can lead to naphthalene (B1677914) derivatives. acs.org
The mechanism of this transformation is complex, involving several thermal and photochemical steps. acs.orgacs.org It is initiated by photocyclization, followed by a sequence of acs.orgwikipedia.org and acs.orgorcid.org-hydrogen shifts. acs.org In cases where one of the aryl groups is a heterocycle like oxazole (B20620), a subsequent ring-opening of the oxazole moiety occurs. acs.org Laser flash photolysis experiments and density functional theory (DFT) calculations have identified multiple reactive intermediates in this process. acs.org The reaction can proceed from both singlet and triplet excited states of the initial diarylcyclopentenone. acs.org While this specific reaction leads to naphthalenes rather than modifying the cyclopentenone, it demonstrates the novel photochemical reactivity of the diarylcyclopentenone scaffold. acs.orgacs.org
The aza-Piancatelli rearrangement has emerged as a powerful tool for synthesizing substituted 4-aminocyclopentenones, which are nitrogen-containing analogs of phenylcyclopentenones. beilstein-journals.org This reaction involves the acid-catalyzed rearrangement of 2-furylcarbinols in the presence of anilines or other amines to produce trans-4-amino-5-substituted-cyclopent-2-enones. mdpi.com The transformation is highly valued for its ability to construct densely functionalized cyclopentene (B43876) cores, which are present in numerous biologically active molecules. beilstein-journals.org
The reaction is typically promoted by a catalyst. Lanthanoid salts, such as dysprosium(III) triflate (Dy(OTf)₃), have been found to be effective, enabling the reaction to proceed at 80 °C in acetonitrile. mdpi.com Other catalysts, like phosphomolybdic acid, have also been used successfully, affording high yields of the desired aminocyclopentenones. mdpi.com The mechanism is proposed to be a 4π-electrocyclization, similar to the Nazarov cyclization. wikipedia.org This process is stereoselective, predominantly forming the trans isomer. nih.gov
| Catalyst | Conditions | Product Type | Typical Yield | Reference |
|---|---|---|---|---|
| Dy(OTf)3 (5 mol%) | Acetonitrile, 80 °C | trans-4-amino-5-substituted-cyclopent-2-enones | High | mdpi.com |
| Phosphomolybdic Acid (0.03 mol%) | Acetonitrile, reflux | trans-4-amino-5-substituted-cyclopent-2-enones | >80% | mdpi.com |
| Chiral Brønsted Acid | Varies | Chiral aminocyclopentenones | High | nih.gov |
Intramolecular aldol condensation is a fundamental and widely used reaction for the formation of cyclic compounds, particularly five- and six-membered rings. libretexts.org This method is highly effective for synthesizing substituted cyclopentenones from appropriate dicarbonyl precursors. libretexts.org Molecules containing two carbonyl groups, such as diketones, can undergo an internal reaction where an enolate formed at one alpha-carbon attacks the other carbonyl group. libretexts.orgyoutube.com
The synthesis of a substituted phenylcyclopentenone, such as 5-methyl-3-phenylcyclopent-2-en-1-one, can be achieved through the intramolecular aldol condensation of a 1,4-diketone precursor. Specifically, the reaction of 3-phenyl-2,5-hexanedione (B8295213) with a base would initiate the process. The base abstracts an alpha-hydrogen to form an enolate. While there are multiple possible alpha-hydrogens, the deprotonation that leads to the formation of a five-membered ring is highly favored due to the thermodynamic stability of the resulting product compared to more strained three- or four-membered rings. libretexts.orgkhanacademy.org The initially formed β-hydroxy ketone readily undergoes dehydration, often promoted by heat, to yield the final α,β-unsaturated cyclopentenone product. masterorganicchemistry.com This route provides a direct and classical approach to the cyclopentenone core. libretexts.org
Aza-Piancatelli Rearrangement for Substituted Phenylcyclopentenones
Stereoselective Synthesis of Chiral Phenylcyclopentenone Derivatives
The development of methods for the stereoselective synthesis of chiral molecules is a central goal in modern organic chemistry. For phenylcyclopentenone derivatives, achieving high stereoselectivity allows for the preparation of enantiopure compounds, which is crucial for various applications.
A significant breakthrough in this area is the catalytic asymmetric aza-Piancatelli rearrangement. nih.gov By employing a chiral Brønsted acid as a catalyst, the reaction between various furylcarbinols and aniline derivatives can be rendered enantioselective. beilstein-journals.orgnih.gov This organocatalytic approach provides access to valuable chiral aminocyclopentenones with high yields and excellent enantioselectivities and diastereoselectivities. nih.gov For example, using a chiral Brønsted acid based on pentacarboxycyclopentadiene (PCCP) has been shown to be effective. beilstein-journals.org This method is powerful because it creates both a carbon-carbon and a carbon-nitrogen bond while controlling the absolute stereochemistry of two new stereocenters in a single step. beilstein-journals.org
The high value of this asymmetric rearrangement has been demonstrated in the synthesis of precursors for biologically active molecules, such as an analogue of an hNK1 antagonist. nih.gov The ability to generate quaternary stereocenters at the 5-position of the cyclopentenone ring further highlights the utility of this method. mdpi.com
| Catalyst Type | Reaction | Key Outcome | Significance | Reference |
|---|---|---|---|---|
| Chiral Brønsted Acid | Asymmetric Aza-Piancatelli Rearrangement | High enantioselectivity and diastereoselectivity | Access to valuable chiral 4-amino-2-cyclopentenone building blocks | beilstein-journals.orgnih.gov |
| PCCP-based Chiral Acid | Enantioselective Aza-Piancatelli Rearrangement | Controls absolute stereochemistry of two stereocenters | Single-operation synthesis of complex chiral scaffolds | beilstein-journals.org |
Mechanistic Insights and Computational Studies on 2 Phenylcyclopent 2 En 1 One Reactions
Elucidation of Reaction Mechanisms in Cyclopentenone Formation
The formation of the cyclopentenone core, a prevalent motif in numerous natural products and bioactive molecules, proceeds through a variety of complex reaction mechanisms. Understanding these pathways is crucial for the development of efficient and selective synthetic methodologies.
Rearrangement reactions represent a broad class of organic transformations where the carbon skeleton of a molecule is reorganized, often involving the migration of an atom or group. wiley-vch.de These reactions are fundamental to the synthesis of complex cyclic systems like 2-phenylcyclopent-2-en-1-one.
One prominent example is the aza-Piancatelli rearrangement , which transforms 2-furylcarbinols into 4-aminocyclopentenones. The accepted mechanism proceeds through a distinct, stepwise pathway initiated by an acid catalyst. acs.org
Oxocarbenium Ion Formation : The reaction begins with the protonation of the furylcarbinol's hydroxyl group by a Brønsted or Lewis acid, followed by the elimination of water to form a key oxocarbenium intermediate. acs.org
Nucleophilic Attack : A nucleophile, such as an aniline (B41778), attacks the furan (B31954) ring at the 5-position. acs.org
Ring-Opening : The resulting aminal intermediate undergoes ring-opening to generate a pentadienyl cation. acs.org
Electrocyclization : This cation then experiences a 4π conrotatory electrocyclization, proceeding through an oxyallyl cation, to yield the final trans-substituted cyclopentenone product. acs.org
Another significant pathway involves the rearrangement of vinyl cations . The Lewis acid-promoted reaction of β-hydroxy-α-diazo ketones generates a destabilized vinyl cation. nih.gov This intermediate is prone to a 1,2-shift of an alkyl or aryl group across the double bond, which is energetically favorable as it relieves the destabilizing effect of the adjacent electron-withdrawing carbonyl group. nih.gov The resulting rearranged vinyl cation can then undergo intramolecular C-H insertion to furnish the cyclopentenone ring. nih.gov The migratory aptitude in these rearrangements follows typical carbocation stability trends, with groups that can better stabilize a positive charge migrating more readily. nih.gov
The course of a chemical reaction is dictated by the transient species, or reactive intermediates, formed along the reaction coordinate. In cyclopentenone formation, a variety of such intermediates have been identified and studied.
Carbocations are central to many rearrangement pathways. The aza-Piancatelli rearrangement, for instance, involves a cascade of cationic intermediates, including the initial oxocarbenium ion , the ring-opened pentadienyl cation , and the subsequent oxyallyl cation that directly precedes cyclization. acs.org Similarly, reactions proceeding via β-hydroxy-α-diazo ketones are characterized by the formation of highly reactive vinyl cations . nih.gov The stability and fate of these carbocations determine the reaction's outcome and product distribution. wiley-vch.denih.gov
In photochemical reactions, electronically excited states play the role of key intermediates. While direct studies on this compound are specific, insights can be drawn from related α,β-unsaturated carbonyl systems like 3-phenylcyclohex-2-enone. mcmaster.ca Upon absorption of light, a molecule is promoted from its ground state to a singlet excited state (S1). mcmaster.ca For many carbonyl compounds, this S1 state can efficiently undergo intersystem crossing to a more stable triplet state (T1). mcmaster.ca These triplet states, which are effectively diradicals, are often the true reactive species in photochemical additions and cycloadditions. mcmaster.canih.gov For example, the formation of 2-cyclopentenone from the reaction of ground-state triplet oxygen atoms (O(3P)) with cyclopentadiene (B3395910) is suggested to proceed through a triplet diradical intermediate, which then undergoes intersystem crossing before forming the final product. nih.gov
A detailed kinetic investigation of the dysprosium triflate (Dy(OTf)₃) catalyzed aza-Piancatelli rearrangement revealed the critical role of an off-cycle equilibrium. acs.orgacs.org It was demonstrated that the aniline nucleophile can competitively bind to the Lewis acid catalyst. acs.org This catalyst-aniline complex is an off-cycle species that effectively sequesters the catalyst, reducing its available concentration to activate the furylcarbinol substrate and initiate the productive catalytic cycle. acs.orgacs.org
The consequence of this off-cycle binding is that the observed rate of reaction is controlled by this initial competitive equilibrium rather than a step within the main catalytic loop. acs.org This finding conclusively shows that the rate-controlling step and the selectivity-determining step of the reaction are decoupled. acs.org This understanding is crucial for optimizing reaction conditions, as simply increasing substrate concentration may not lead to a faster reaction; instead, the equilibrium between on-cycle and off-cycle species must be managed. acs.org
Investigation of Reactive Intermediates (e.g., Singlet and Triplet States, Carbanions/Carbocations)
Theoretical and Computational Approaches to Reaction Dynamics
Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental methods alone.
Density Functional Theory (DFT) has become a standard method for studying reaction mechanisms in organic chemistry. rhhz.net By solving approximations of the Schrödinger equation, DFT allows for the calculation of the electronic structure and energy of molecules. This approach is widely used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. rhhz.netacs.org
Hybrid functionals, such as B3LYP and M06-2X, paired with large Pople-style or other basis sets (e.g., 6-311++G**, def2-TZVPP), have proven effective in accurately calculating geometries and energy barriers for reactions involving cyclopentenones. nih.govacs.orgucm.es Vibrational frequency analysis is a key component of these studies; a true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate that connects the reactant and product. rhhz.netacs.org
These calculations provide quantitative data on activation free energies (ΔG‡) and reaction free energies (ΔG_rxn), which allows for the direct comparison of different possible pathways. frontiersin.org For instance, DFT studies on the thermal decomposition of 2-cyclopentenone and the gold-catalyzed reactions of propargyl esters have successfully elucidated the most favorable reaction channels by comparing the energy barriers of competing pathways. acs.orgfrontiersin.org
Table 1: Examples of Calculated Activation and Reaction Energies (kcal/mol) for Cyclopentenone-Related Reactions using DFT
| Reaction / Pathway | Computational Method | Activation Energy (ΔG‡ or Barrier) | Reaction Energy (ΔG_rxn or Relative Stability) | Reference |
|---|---|---|---|---|
| 2-Cyclopentenone → prop-1-enylketene | B3LYP/6-311++G | 92.88 | +20.11 | acs.org |
| 2-Cyclopentenone → bicyclic intermediate | B3LYP/6-311++G | 116.82 | +33.12 | acs.org |
| Au-Catalyzed Rautenstrauch Rearrangement | DFT (SMD/M06/BS-II//M06/BS-I) | 9.7 | -53.9 | frontiersin.org |
| Pd-Catalyzed Cyclopentenone Synthesis (Rate-determining transmetalation) | DFT (M06-2X/BSII//B3LYP-D3/BSI) | 31.5 | N/A | rhhz.net |
The outcome of a chemical reaction is governed by the interplay between kinetics and thermodynamics. wikipedia.org Kinetic control favors the product that is formed fastest (i.e., via the pathway with the lowest activation energy), while thermodynamic control favors the most stable product (i.e., the one with the lowest Gibbs free energy). wikipedia.org Reaction conditions such as temperature and time can often be tuned to favor one over the other. wikipedia.org
Kinetic analyses, both experimental and computational, are essential for understanding reaction mechanisms. nih.gov In the study of the aza-Piancatelli rearrangement, detailed kinetic monitoring revealed a zero-order dependence on the substrate concentration. acs.org This, combined with a positive Hammett value (ρ), pointed towards the off-cycle catalyst-nucleophile complex being the rate-determining feature, rather than the nucleophilic attack itself. acs.org
Predictive Modeling of Reactivity and Selectivity
Computational chemistry has emerged as an indispensable tool for forecasting the behavior of organic molecules in chemical reactions. For this compound and its derivatives, predictive modeling, primarily through Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, provides profound insights into reaction mechanisms, reactivity trends, and the origins of selectivity. These theoretical approaches allow for the analysis of reaction pathways and transition states that may be difficult or impossible to observe experimentally. uchile.cl
Density Functional Theory (DFT) in Mechanistic Analysis
DFT calculations are widely employed to map the potential energy surfaces of reactions involving the cyclopentenone scaffold. By calculating the energies of reactants, intermediates, transition states, and products, researchers can predict the most favorable reaction pathways and understand the factors controlling selectivity.
For instance, computational studies on rearrangements that form substituted cyclopentenones reveal the power of DFT in predicting migratory aptitudes. In reactions proceeding through vinyl cation intermediates, DFT calculations can elucidate why one substituent migrates preferentially over another. nih.gov The models show that selectivity is often the result of a combination of factors, including the kinetic control of irreversible steps and specific conformational preferences. nih.gov The energy barriers for competing pathways can be calculated, providing a quantitative prediction of the reaction outcome. nih.gov
A key advantage of this modeling is its ability to predict the structures of transient reactive intermediates, which can then be correlated with experimental data, such as absorption spectra from flash photolysis experiments. acs.org
| Reaction Step | Migrating Group | Calculated Activation Energy (kcal/mol) | Relative Energy of Product (kcal/mol) |
|---|---|---|---|
| 1,2-Shift | Phenyl | 1.8 | -6.1 |
| C-H Insertion | - | 0.4 | -19.8 |
This table illustrates how DFT calculations can quantify the low energy barriers for sequential steps in a reaction, suggesting the process is kinetically controlled and irreversible. Data is based on a model system leading to cyclopentenone formation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR modeling establishes a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity or biological activity. scirp.org For reactions involving this compound, QSAR can be used to predict how changes in substitution on the phenyl ring or the cyclopentenone core will affect reaction rates or equilibrium positions.
The process involves several key steps:
Descriptor Calculation: A range of molecular descriptors (representing electronic, steric, and hydrophobic properties) are calculated for a "training set" of molecules with known reactivities. For cyclopentenone derivatives, important descriptors often include electrophilicity indices, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and steric parameters. researchgate.netimist.ma
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to generate an equation that correlates the descriptors with reactivity. scirp.orgimist.ma
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. imist.ma
QSAR models are particularly powerful for optimizing reactions. Once a validated model is established, the reactivity of new, unsynthesized derivatives of this compound can be predicted, allowing chemists to prioritize the most promising candidates for synthesis.
| Substituent (on Phenyl Ring) | ELUMO (eV) | Steric Parameter (S) | Observed Relative Rate | Predicted Relative Rate |
|---|---|---|---|---|
| 4-NO2 | -2.85 | 1.0 | 5.20 | 5.15 |
| 4-Cl | -2.50 | 1.2 | 2.10 | 2.18 |
| H | -2.41 | 1.0 | 1.00 | 1.03 |
| 4-CH3 | -2.35 | 1.3 | 0.75 | 0.71 |
| 4-OCH3 | -2.31 | 1.5 | 0.45 | 0.49 |
This illustrative table demonstrates the principle of a QSAR model, where calculated descriptors (ELUMO and a steric parameter) are used to predict the relative reaction rate. The "Predicted Relative Rate" would be calculated from a derived QSAR equation (e.g., Rate = c0 + c1ELUMO + c2S).
By integrating these predictive modeling techniques, researchers can gain a deeper, quantitative understanding of the factors that govern the reactivity and selectivity of this compound, accelerating the development of efficient and selective synthetic methodologies.
Advanced Applications of 2 Phenylcyclopent 2 En 1 One Derivatives in Organic Synthesis
2-Phenylcyclopent-2-en-1-one as a Versatile Synthon in Organic Transformations
The α,β-unsaturated ketone moiety within the this compound scaffold is the primary source of its synthetic versatility. This functional group allows for a range of chemical transformations, enabling the introduction of various substituents and the formation of new ring systems.
The conjugated system of this compound is susceptible to nucleophilic attack at two primary positions: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or conjugate addition). libretexts.org The regioselectivity of these additions is influenced by several factors, including the nature of the nucleophile and the reaction conditions. libretexts.orgmasterorganicchemistry.com
Strongly basic nucleophiles, such as Grignard reagents, tend to favor irreversible 1,2-addition, leading to the formation of tertiary alcohols. libretexts.org In contrast, weaker nucleophiles, like amines and thiols, typically undergo reversible 1,2-addition, allowing for thermodynamic control and favoring the more stable 1,4-adduct. libretexts.org Gilman reagents (organocuprates) are particularly effective for achieving 1,4-addition of alkyl and aryl groups. libretexts.org
The table below summarizes the expected major products for different types of nucleophiles in reactions with α,β-unsaturated ketones like this compound.
| Nucleophile Type | Predominant Addition Type | Resulting Functional Group |
| Grignard Reagents (e.g., RMgX) | 1,2-Addition | Tertiary Alcohol |
| Organolithium Reagents (e.g., RLi) | 1,2-Addition | Tertiary Alcohol |
| Gilman Reagents (e.g., R₂CuLi) | 1,4-Addition | Ketone with β-substituent |
| Amines (e.g., RNH₂) | 1,4-Addition | β-Amino Ketone |
| Thiols (e.g., RSH) | 1,4-Addition | β-Thioether Ketone |
| Cyanide (e.g., NaCN) | 1,4-Addition | β-Cyano Ketone |
These addition reactions are fundamental in elaborating the cyclopentenone core, introducing new stereocenters and functional groups that can be further manipulated.
Beyond simple addition reactions, this compound derivatives are valuable precursors for constructing more intricate molecular frameworks, including polycyclic systems. For instance, photolysis of 5-alkenyl-substituted 3-phenylcyclopent-2-enones can lead to the formation of tricyclic compounds through intramolecular [2+2] photocycloaddition reactions. researchgate.net The specific structure of the resulting polycycle can be controlled by the length of the alkenyl side chain. researchgate.net
Furthermore, the cyclopentenone ring itself can be a component in more complex structures. For example, 2,3-diarylcyclopent-2-en-1-ones can be synthesized and subsequently used in reactions to form larger, functionalized molecules. researchgate.net These types of transformations are crucial in building the core structures of many biologically active compounds and complex natural products.
Utility in 1,2- and 1,4-Addition Reactions
Role in Natural Product Synthesis and Analog Development
The structural motif of this compound is found within a variety of natural products, and its synthetic derivatives are key intermediates in the total synthesis of these and related compounds.
The cyclopentenone core is a feature of numerous biologically active molecules. Synthetic strategies often involve the early introduction of a cyclopentenone derivative, which is then elaborated to the final natural product. For example, cyclopentane-1,2-dione derivatives, which can be synthesized from related α,β-unsaturated diones, are analogs of phenylpropionic acid, a substructure present in many biologically active compounds. acs.orgnih.gov The development of synthetic routes to such scaffolds is of significant interest in medicinal chemistry for the creation of new therapeutic agents. acs.orgnih.gov The synthesis of various carbocyclic C-nucleoside analogs, some of which have shown selective toxicity towards cancer cells, has been achieved using cyclopentanone (B42830) intermediates. muni.cz
Meroterpenoids are a class of natural products with hybrid biosynthetic origins, often exhibiting significant structural complexity and diverse biological activities. semanticscholar.orgrsc.org Many of these compounds feature intricate polycyclic systems that can be constructed from simpler building blocks. While direct use of this compound is not always the starting point, the synthesis of complex meroterpenoids, such as the asnovolins and other DMOA-derived spiromeroterpenoids, often involves the creation of substituted cyclopentane (B165970) or cyclopentenone fragments as key intermediates. nih.gov For instance, the synthesis of certain meroterpenoids has utilized hydroxy enone precursors to build up the complex molecular framework. nih.gov The strategic application of such building blocks is a cornerstone of modern natural product synthesis. engineering.org.cnrsc.org
The following table provides examples of meroterpenoid classes and the general synthetic strategies that may involve cyclopentenone-like intermediates.
| Meroterpenoid Class | General Structural Feature | Relevance of Cyclopentenone-like Scaffolds |
| Ganoderma Meroterpenoids | Aromatic ring with terpenoid fragments | Used in the synthesis of complex polycyclic systems. sioc-journal.cn |
| Naphthoquinone-based Meroterpenoids | Naphthoquinone core with terpenoid side chains | Precursors for constructing fused and bridged ring systems. nih.gov |
| Spiromeroterpenoids | Spirocyclic skeleton | Key fragments for assembling sterically hindered frameworks. nih.gov |
Incorporation into Biologically Relevant Scaffolds
Design and Synthesis of Functional Materials and Ligands
The reactivity and structural features of this compound and its derivatives also lend themselves to the design and synthesis of novel functional materials and ligands for coordination chemistry. The introduction of specific functional groups onto the cyclopentenone ring can create molecules with tailored electronic and photophysical properties. For example, diarylethenes containing a cyclopentenone unit have been investigated for their photochromic properties, which have potential applications in optical data storage and molecular switches. researchgate.net
In the realm of coordination chemistry, the incorporation of ligating groups, such as pyridyl or thiolate moieties, onto a cyclopentane or related scaffold can lead to the formation of novel ligands. These ligands can then be used to synthesize metal complexes with interesting structural and catalytic properties. rsc.org The ability to functionalize the cyclopentenone ring systematically makes it an attractive platform for developing ligands with specific coordination geometries and electronic characteristics.
Development of this compound-Derived Aldimine Ligands
The development of ligands from this compound derivatives often involves the synthesis of Schiff bases, also known as aldimines or imines. These are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. In the context of phenylcyclopentenone derivatives, an amino-substituted cyclopentenone can serve as the amine precursor.
A notable example is the synthesis of the aldimine ligand (E)-2-((4-chloro-2-hydroxybenzylidene)amino)-3,4-dimethyl-5-phenylcyclopent-2-en-1-one, referred to as HL1 in a 2020 study. nih.govmdpi.com This ligand was prepared by reacting an amino derivative of phenylcyclopentenone, specifically 4-amino-2,3-dimethyl-1-phenyl-3-pyrozoline-5-one, with 4-chloro-2-hydroxy benzaldehyde. mdpi.com The synthesis was achieved by refluxing equimolar amounts of the amine and aldehyde in an ethanolic solution for 30 minutes. nih.govmdpi.com Upon cooling, the resulting aldimine ligand precipitated as a yellow amorphous solid and was isolated by filtration. mdpi.com This conventional method demonstrates a straightforward pathway to creating sophisticated aldimine ligands built upon a this compound framework, incorporating additional functional groups from the chosen aldehyde that can participate in metal coordination. nih.govnanobioletters.com
Coordination Chemistry of Metal Complexes with Phenylcyclopentenone-Based Ligands
The aldimine ligands derived from this compound serve as effective chelating agents for a variety of metal ions. Coordination chemistry involves the reaction of these ligands with metal salts to form stable metal complexes. libretexts.orguni-siegen.de The specific ligand atoms that donate electron pairs to the metal ion are known as donor atoms, and the number of these attachment points determines the coordination number. libretexts.orguni-siegen.de
Research into the coordination behavior of the phenylcyclopentenone-based aldimine ligand HL1, (E)-2-((4-chloro-2-hydroxybenzylidene)amino)-3,4-dimethyl-5-phenylcyclopent-2-en-1-one, has led to the synthesis of new heteroleptic complexes. nih.govresearchgate.netresearchgate.net These complexes were formed by reacting HL1 with divalent metal ions—specifically cobalt(II), nickel(II), copper(II), and zinc(II)—in the presence of phenyl glycine (B1666218) as a secondary ligand. nih.govnih.gov
Characterization of these complexes using techniques such as Infrared (IR), UV-visible, and Nuclear Magnetic Resonance (NMR) spectroscopy, along with elemental analysis, provided insight into their structure. researchgate.netresearchgate.netnih.gov IR analysis revealed that the aldimine ligand coordinates with the metal ion through the nitrogen atom of the imine group and the oxygen atom of the deprotonated hydroxyl group. nih.govresearchgate.netresearchgate.net Spectroscopic data strongly suggested a tetrahedral geometry for the resulting Co(II), Ni(II), Cu(II), and Zn(II) complexes. nih.govresearchgate.netresearchgate.netnih.gov The formation of these stable, colored, and air-stable solid complexes highlights the versatility of phenylcyclopentenone-based ligands in coordination chemistry. nih.gov
| Metal Ion | Complex Formula | Proposed Geometry | Key Characteristics |
|---|---|---|---|
| Cobalt(II) | [Co(L1)(Gly)] | Tetrahedral | Colored, amorphous, air-stable solid. nih.govresearchgate.net |
| Nickel(II) | [Ni(L1)(Gly)] | Tetrahedral | Colored, amorphous, air-stable solid. nih.govresearchgate.net |
| Copper(II) | [Cu(L1)(Gly)] | Tetrahedral | Colored, amorphous, air-stable solid. nih.govresearchgate.net |
| Zinc(II) | [Zn(L1)(Gly)] | Tetrahedral | Colored, amorphous, air-stable solid. nih.govresearchgate.net |
Note: In the table, L1 represents the deprotonated form of the aldimine ligand (E)-2-((4-chloro-2-hydroxybenzylidene)amino)-3,4-dimethyl-5-phenylcyclopent-2-en-1-one, and Gly represents the phenyl glycine co-ligand.
Applications in Fragrance Chemistry and Odorant Design (e.g., Vetiver Analogs)
Derivatives of this compound have found applications in the field of fragrance chemistry, particularly in the creation of synthetic odorants that mimic natural scents like vetiver. googleapis.com Vetiver oil is a highly valued perfumery ingredient known for its complex, woody-ambery aroma. nih.govresearchgate.net The core structure of phenylcyclopentenone serves as a scaffold for designing molecules with specific olfactory properties.
3-Phenyl-2-cyclopenten-1-one itself is noted for its sweet, floral scent and is used as an ingredient in perfumes and fragrances. lookchem.com More complex derivatives have been synthesized to target specific scent profiles. For instance, research has explored whether certain phenylcyclopentenone derivatives could mimic the structure and odor of zizaenones, which are key components of vetiver oil. chemcomp.comacs.org
| Compound Name | Reported Olfactory Relevance | Application |
|---|---|---|
| 3-Phenyl-2-cyclopenten-1-one | Sweet, floral odor. lookchem.com | Ingredient in perfumes and fragrances. lookchem.comgoogle.com |
| 4,5-Dimethyl-3-(3'-methylbut-1'-en-2'-yl)-4-phenylcyclopent-2-en-1-one | Designed to mimic the structure and odor of zizaenones (vetiver). chemcomp.comacs.org | Synthetic odorant design for vetiver-like scents. researchgate.net |
Analytical and Spectroscopic Characterization Methods in 2 Phenylcyclopent 2 En 1 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Phenylcyclopent-2-en-1-one, providing precise information about the hydrogen, carbon, and, when applicable, fluorine atoms within the molecule.
¹H NMR spectra are instrumental in identifying the number and connectivity of protons. For derivatives of this compound, the aromatic protons of the phenyl group typically appear as multiplets in the downfield region, while the protons on the cyclopentenone ring exhibit characteristic shifts and coupling patterns that reveal their relative positions.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of the cyclopentenone ring is a key diagnostic signal, appearing significantly downfield. The chemical shifts of the olefinic and aliphatic carbons further confirm the core structure and the substitution pattern.
In cases where the phenyl ring or other parts of the molecule are substituted with fluorine, ¹⁹F NMR becomes an invaluable tool. It offers high sensitivity and a wide chemical shift range, allowing for the unambiguous detection and quantification of fluorinated analogues. For instance, the ¹⁹F NMR spectrum of a derivative containing a trifluoromethyl group shows a characteristic signal, with its chemical shift influenced by the electronic environment. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 2-(2-Phenylcyclopent-2-en-1-yl)propan-2-ol | 7.45-7.17 (m, 5H, Ar-H), 6.03 (m, 1H, =CH), 3.36 (bd, 1H), 2.49-1.94 (m, 4H, CH₂), 1.15, 1.08 (s, 6H, CH₃) | 145.0, 139.1, 131.9, 128.5, 127.2, 127.0, 75.2, 56.8, 32.4, 28.3, 27.9, 27.1 | rsc.org |
| 2-(2-(4-Methoxyphenyl)cyclopent-2-en-1-yl)propan-2-ol | 7.34 (d, 2H, Ar-H), 6.84 (d, 2H, Ar-H), 5.95 (bs, 1H, =CH), 3.80 (s, 3H, OCH₃), 3.30 (d, 1H), 2.48-1.89 (m, 4H, CH₂), 1.16, 1.07 (s, 6H, CH₃) | 158.9, 144.4, 131.6, 130.3, 128.2, 114.0, 75.2, 56.8, 55.4, 32.3, 28.4, 28.0, 26.9 | rsc.org |
| 1-Methoxy-4-((2-(2-(4-(trifluoromethyl)phenyl)cyclopent-2-en-1-yl)propan-2-yl)oxy)benzene | 7.52 (d, 2H), 7.47 (d, 2H), 6.78-6.63 (m, 4H), 6.12 (bs, 1H), 3.75 (s, 3H), 3.61-3.53 (m, 1H), 2.63-2.22 (m, 4H), 1.20 (s, 3H), 0.91 (s, 3H) | 155.8, 148.3, 144.7, 143.3, 134.4, 128.6 (q), 127.3, 125.1, 125.0 (q), 124.5 (q), 114.0, 83.9, 55.7, 55.6, 32.5, 27.9, 25.2, 24.1 | rsc.org |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a powerful method for identifying the functional groups present in this compound. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the region of 1675-1718 cm⁻¹. rsc.orgrsc.org The exact position of this band can be influenced by conjugation with the adjacent carbon-carbon double bond and the phenyl ring. The C=C stretching vibration of the enone system and the aromatic ring also give rise to characteristic bands in the 1500-1650 cm⁻¹ region. rsc.orgrsc.org Additional bands corresponding to C-H stretching and bending vibrations of the aliphatic and aromatic portions of the molecule are also observed.
Table 2: Key IR Absorption Frequencies for this compound Derivatives
| Derivative | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
|---|---|---|---|---|
| 3-phenyl-2-cyclopentenone derivative | 1675 | 1508 | 2929, 1243, 829, 696 | rsc.org |
| 2-(2-Phenylcyclopent-2-en-1-yl)propan-2-ol derivative | Not applicable (alcohol) | 1598 | 3424 (O-H), 2971, 1493, 762, 696 | rsc.org |
| 2-(2-(4-Methoxyphenyl)cyclopent-2-en-1-yl)propan-2-ol derivative | Not applicable (alcohol) | 1605 | 3419 (O-H), 2969, 1510, 1250, 830 | rsc.org |
Electronic Spectroscopy: UV-Visible Absorption Studies
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of this compound, which extends over the phenyl ring, the carbon-carbon double bond, and the carbonyl group, gives rise to characteristic absorption bands in the ultraviolet region. These absorptions are typically due to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the solvent polarity and substitution on the aromatic ring. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. The molecular ion peak (M+) in the mass spectrum confirms the molecular formula. nih.gov The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can provide valuable structural information. Common fragmentation pathways for this class of compounds may involve the loss of small neutral molecules like CO or cleavage of the cyclopentenone ring. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, further confirming the elemental composition. rsc.orgrsc.org
X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can map the electron density and thereby determine the exact positions of all atoms in the molecule. This technique provides accurate data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-stacking. rsc.org For example, the crystal structure of a photodimer of 3-phenylcyclopent-2-en-1-one has been determined, revealing a cis-anti-cis head-to-head cyclobutane (B1203170) structure. rsc.org
Advanced Photophysical Characterization (e.g., Laser Flash Photolysis)
Laser flash photolysis is an advanced technique used to study the properties and kinetics of transient species, such as excited states and reaction intermediates, that are formed upon photoexcitation. edinst.com In the context of this compound research, this technique can be employed to investigate its photochemical reactivity. For instance, laser flash photolysis has been used to study the photoinduced rearrangement of related 2,3-diarylcyclopentenones. acs.org This method allows for the direct observation of short-lived triplet excited states and other intermediates, providing mechanistic details of photochemical reactions. acs.orgtcd.ie The transient absorption spectra and decay kinetics obtained from these experiments are crucial for understanding the pathways of photodegradation and photoisomerization. researchgate.netresearchgate.net
Advanced Theoretical Considerations and Molecular Modeling of Phenylcyclopentenone Systems
Electronic Structure and Reactivity Predictions
The electronic characteristics and reactivity of 2-phenylcyclopent-2-en-1-one are largely dictated by its conjugated π-electron system. Molecular orbital (MO) theory provides a robust framework for understanding these features.
Molecular Orbital Theory Applied to Conjugated Cyclopentenones
In conjugated systems like this compound, the p-orbitals of the sp²-hybridized carbon and oxygen atoms overlap to create a series of π molecular orbitals that extend over the entire conjugated framework. pressbooks.publibretexts.org These π molecular orbitals have distinct energy levels. The distribution of electrons within these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. libretexts.orgleah4sci.com
The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the conjugated system involves the phenyl ring, the double bond within the cyclopentenone ring, and the carbonyl group. This extensive conjugation leads to a delocalized π system with multiple molecular orbitals. pressbooks.pub The presence of the electron-withdrawing carbonyl group and the electron-donating phenyl group influences the energy levels and electron distribution within these orbitals. Computational studies can predict the energies and shapes of the HOMO and LUMO, providing insights into the molecule's behavior in various reactions, such as cycloadditions or nucleophilic attacks. leah4sci.com
| Orbital | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the site of electron donation (nucleophilicity). Reactions with electrophiles are likely to occur at atoms with high HOMO coefficients. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the site of electron acceptance (electrophilicity). Reactions with nucleophiles are likely to occur at atoms with high LUMO coefficients. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and greater polarizability. |
Aromaticity and Cyclic Conjugation Analysis (e.g., Phenyl-Cyclopentadienyl Rule in related systems)
Aromaticity is a property of cyclic, planar, and conjugated molecules with a specific number of π-electrons (4n+2, according to Hückel's rule), which leads to enhanced stability. masterorganicchemistry.commsu.eduwikipedia.org While the phenyl group in this compound is aromatic, the cyclopentenone ring itself is not. However, the concept of cyclic conjugation is still relevant to understanding its electronic structure.
In related polycyclic systems containing both five- and six-membered rings, a phenomenon known as the "phenyl-cyclopentadienyl rule" (PCP rule) has been observed. researchgate.netresearchgate.net This rule states that a benzene (B151609) ring connected to a five-membered ring by a single carbon-carbon bond can increase the cyclic conjugation within the five-membered ring. researchgate.netresearchgate.net Although this compound is not a fused polycyclic system, the principle of through-bond interaction between the phenyl and cyclopentenone rings can influence the electronic properties of the five-membered ring. The electron-donating nature of the phenyl group can push electron density into the cyclopentenone ring, affecting its reactivity and the stability of potential intermediates.
Conformational Analysis and Stereochemical Prediction
The three-dimensional structure and conformational flexibility of this compound are key to understanding its reactivity and interactions. numberanalytics.com The molecule is not entirely planar due to the sp³-hybridized carbons in the cyclopentenone ring. The phenyl group can also rotate relative to the cyclopentenone ring, leading to different conformers.
Computational methods, such as Density Functional Theory (DFT), are often employed to determine the relative energies of different conformers and to predict the most stable geometry. aminer.cnnih.gov These calculations can reveal the preferred dihedral angle between the phenyl ring and the cyclopentenone ring, which can be influenced by steric hindrance and electronic effects.
The stereochemical outcome of reactions involving this compound can also be predicted using computational modeling. skidmore.edumiamioh.edupearson.com For reactions that create new stereocenters, transition state modeling can be used to determine which diastereomeric product is favored. nih.gov For example, in a nucleophilic addition to the carbonyl group or a conjugate addition to the double bond, the approach of the nucleophile can be influenced by the conformation of the molecule and the steric bulk of the phenyl group.
| Computational Method | Application in Stereochemical Prediction |
| Conformational Search | Identifies low-energy conformations of the reactant molecule. |
| Transition State Modeling | Calculates the energies of transition states leading to different stereoisomeric products. |
| Boltzmann Averaging | Predicts the product distribution based on the relative energies of the transition states. nih.gov |
Intermolecular Interactions and Crystal Engineering (e.g., C-H...π interactions)
In the solid state, molecules of this compound pack in a specific arrangement determined by intermolecular forces. nih.gov These interactions are crucial for understanding the crystal structure and can influence the physical properties of the material. Crystal engineering is the field that focuses on designing and controlling these intermolecular interactions to create crystalline materials with desired properties. usherbrooke.cacdg.ac.atnih.gov
Other non-covalent interactions, such as π-π stacking between phenyl rings and dipole-dipole interactions involving the carbonyl group, also play a significant role in the crystal packing. researchgate.net The study of these interactions through techniques like X-ray crystallography and computational modeling provides a detailed picture of the supramolecular assembly. researchgate.netnih.govmdpi.com
| Interaction Type | Description | Role in Crystal Packing |
| C-H...π Interactions | A weak hydrogen bond between a C-H bond and a phenyl ring. scielo.org.mx | Contributes to the stabilization of the crystal lattice by connecting molecules in a specific orientation. |
| π-π Stacking | An attractive interaction between the π-systems of two aromatic rings. | Often leads to a parallel or offset arrangement of phenyl rings in the crystal structure. |
| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of the carbonyl groups. | Influences the relative orientation of molecules to maximize attractive forces. |
Emerging Trends and Future Perspectives in 2 Phenylcyclopent 2 En 1 One Research
Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of complex organic molecules, aiming to reduce waste and utilize more environmentally friendly reagents and conditions. acs.org A significant trend in the synthesis of 2-phenylcyclopent-2-en-1-one and its analogs is the move towards more sustainable practices.
One notable approach involves the Piancatelli rearrangement, which can be initiated from renewable resources like furfural. uni-regensburg.de This reaction provides a pathway to the cyclopentenone core structure, aligning with the green chemistry goal of using renewable feedstocks. Further advancing the sustainability of this method, researchers are exploring the use of water as a reaction solvent, which minimizes the need for volatile organic compounds. nih.gov
Catalysis is another cornerstone of green chemistry, favoring catalytic reagents over stoichiometric ones to minimize waste. acs.org In this vein, the aza-Piancatelli rearrangement has been successfully performed using catalytic amounts of phosphomolybdic acid or lanthanoid salts, such as dysprosium(III) trifluoromethanesulfonate (B1224126), to produce 4-aminocyclopent-2-enone derivatives. mdpi.comacs.org These methods often proceed under mild conditions and offer high yields, representing a significant step towards more sustainable chemical manufacturing. mdpi.com The use of enzymes to avoid protecting groups is another key strategy in green synthesis, streamlining processes and reducing derivative use. acs.org
| Green Chemistry Approach | Key Features | Example Reaction/Catalyst | Reference |
|---|---|---|---|
| Renewable Feedstocks | Utilization of starting materials derived from biomass. | Synthesis of cyclopentenone core from furfural. | uni-regensburg.de |
| Catalytic Methods | Use of small amounts of catalysts instead of stoichiometric reagents. | Aza-Piancatelli rearrangement using phosphomolybdic acid or Dy(OTf)3. | mdpi.comacs.org |
| Aqueous Reaction Media | Employing water as a solvent to reduce reliance on volatile organic compounds. | Chemo-enzymatic reactions performed in water. | nih.gov |
Chemo- and Regioselective Functionalization Strategies
The this compound scaffold possesses multiple reactive sites, making the development of chemo- and regioselective functionalization methods a critical area of research. The enone system allows for both 1,2- and 1,4-additions, providing a versatile platform for introducing a wide range of substituents. uni-regensburg.de
Recent strategies have focused on achieving high levels of control over where new functional groups are introduced. For instance, palladium-catalyzed intermolecular synthesis has been reported for producing polysubstituted cyclopentenones with high regioselectivity. ethz.ch The outcome of these reactions, leading to either α- or β-substituted products, can be directed by the choice of a linear or branched vinyl iodide starting material. ethz.ch
Furthermore, the combination of enzymatic and chemocatalytic reactions is emerging as a powerful tool for regioselective C-H functionalization. nih.gov This hybrid approach leverages the high selectivity of enzymes to direct subsequent chemical modifications, opening up new avenues for creating complex and highly functionalized molecules from simple precursors. nih.gov Calcium(II)-catalyzed reactions have also been employed for the diastereoselective functionalization of 4-sulfoximinocyclopent-2-en-1-ones, demonstrating the potential to access a variety of cyclopentane (B165970) derivatives. researchgate.net
| Functionalization Strategy | Key Features | Example | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Forms polysubstituted cyclopentenones with control over substituent placement. | Reaction of vinyl iodides and internal alkynes. | ethz.ch |
| Chemo-enzymatic Platforms | Combines enzymatic regioselectivity with versatile chemical reactions. | Enzymatic halogenation followed by Heck coupling. | nih.gov |
| Calcium(II) Catalysis | Enables diastereoselective transformations of functionalized cyclopentenones. | Synthesis of cyclopentane derivatives from 4-sulfoximinocyclopent-2-en-1-ones. | researchgate.net |
Exploration of Novel Biological Activities
While the core structure of this compound is of great interest to synthetic chemists, its derivatives are also being explored for their potential biological activities. The modification of the cyclopentenone ring and the introduction of various substituents can lead to compounds with interesting pharmacological profiles.
For example, derivatives of 3-(2',5'-dihydroxyphenyl)cyclopent-2-ene-1-one have been synthesized and evaluated for their cytotoxicity against tumor cell lines. koreascience.kr Phenylation at the 2-position of this scaffold was found to significantly enhance its activity. koreascience.kr Similarly, other studies have investigated 2,3-diarylcyclopent-2-ene-1-ones, finding that specific substitution patterns, such as a 3,4,5-trimethoxyphenyl group, are optimal for bioactivity. koreascience.kr
The development of novel analogs continues to be a promising area of research. For instance, coruscanone A, a plant-derived cyclopentenedione, and its synthetic analogs have shown potent in vitro antifungal activity. nih.gov The structural moiety of 2-methoxymethylene-cyclopent-4-ene-1,3-dione is considered a key pharmacophore. nih.gov Additionally, certain 5-(heterocyclylalkyl)-3-hydroxy-2-phenylcyclopent-2-en-1-one derivatives have been investigated for their herbicidal properties. google.com The synthesis of new heteroleptic metal complexes incorporating derivatives like (E)-2-((4-chloro-2-hydroxybenzylidene)amino)-3,4-dimethyl-5-phenylcyclopent-2-en-1-one is also being explored for potential antimicrobial applications. mdpi.comresearchgate.net
Integration with Flow Chemistry and High-Throughput Screening
The integration of flow chemistry and high-throughput screening represents a paradigm shift in modern organic synthesis, enabling faster, safer, and more efficient reaction optimization and library generation. wuxiapptec.comsyrris.jp Flow chemistry, where reactions are run in a continuous stream rather than in batches, offers several advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions. europa.eu
This technology is well-suited for the synthesis of this compound and its derivatives. The ability to rapidly screen various reaction conditions, such as temperature, pressure, and catalyst loading, can significantly accelerate the discovery of optimal synthetic routes. wuxiapptec.com Automated synthesizers are now available that can perform numerous experiments to quickly identify promising lead compounds for pharmaceutical development.
The combination of flow chemistry with immobilized reagents and catalysts further enhances its utility, allowing for multi-step syntheses to be performed in a continuous sequence, which streamlines the production of complex molecules and simplifies purification processes. syrris.jp This approach has the potential to revolutionize the synthesis of natural products and other intricate molecular architectures. syrris.jp
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are increasingly being used for the real-time, in-situ monitoring of reactions involving this compound.
In situ Fourier Transform Infrared (FTIR) spectroscopy has been employed to conduct kinetic studies of the aza-Piancatelli rearrangement, providing valuable insights into the reaction order and the influence of different catalysts and reactants. acs.org This technique allows researchers to follow the formation of products and the consumption of starting materials as the reaction progresses. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
